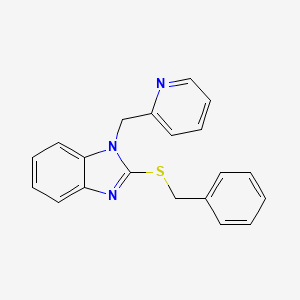

2-(benzylthio)-1-(2-pyridinylmethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

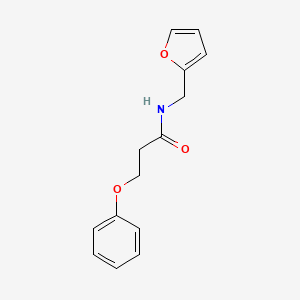

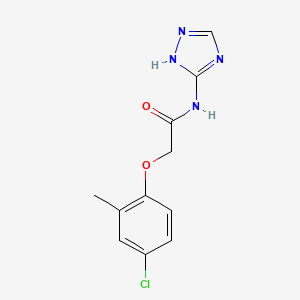

2-(Benzylthio)-1-(2-pyridinylmethyl)-1H-benzimidazole is a compound of interest in coordination chemistry due to its potential for forming complex compounds with various metals. Its structure allows for versatile chemical reactions, contributing to its applicability in different fields, including medicinal chemistry and materials science (Boča, Jameson, & Linert, 2011).

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves rhodium-catalyzed annulation processes, forming complex structures that include pyrido[1,2-a]benzimidazole derivatives in moderate to excellent yields. This method showcases the adaptability of the benzimidazole core to undergo significant transformations (Peng et al., 2015).

Molecular Structure Analysis

Structural analysis of benzimidazole derivatives reveals the significance of substituents on their biological activity. For instance, variations in the pyridyl moiety significantly affect their antibacterial efficacy, indicating the role of molecular structure in determining their chemical properties (Kühler et al., 1998).

Chemical Reactions and Properties

The versatility in the chemistry of benzimidazole derivatives is further illustrated by the acid-catalyzed synthesis of pyrido[1,2-a]benzimidazoles. The importance of an acid additive in their synthesis underlines the complexity and specificity of reactions involving this scaffold (Masters et al., 2011).

Physical Properties Analysis

The synthesis and characterization of benzimidazole derivatives provide insights into their physical properties. For instance, the use of pyrrolidinium acetate as a catalyst in the synthesis of benzimidazoles and benzothiazoles showcases the impact of synthesis conditions on the physical properties of the resulting compounds (Katla & Katla, 2023).

Chemical Properties Analysis

Further, the structural and biological activity analysis of 2-(pyridin-2-yl)-1H-benzimidazole derivatives highlights their potential as drug candidates, with specific derivatives showing promising antimicrobial activity. This indicates the significant role that the chemical properties of these compounds play in their biological efficacy (Sukiennik et al., 2023).

Scientific Research Applications

Coordination Chemistry and Properties

The complex chemistry and properties of compounds containing the benzimidazole moiety, such as 2-(benzylthio)-1-(2-pyridinylmethyl)-1H-benzimidazole, have been a subject of extensive study. These compounds exhibit a fascinating variability in their chemical behavior and have shown potential in forming complex compounds with significant spectroscopic, structural, magnetic, biological, and electrochemical properties. This versatility makes them a focal point for further investigation into unexplored analogues and potential applications in various fields, including materials science and biology (Boča, Jameson, & Linert, 2011).

Synthetic Strategies

The synthesis of 2-arylthio-benzazoles, a category that includes 2-(benzylthio)-1-(2-pyridinylmethyl)-1H-benzimidazole, has garnered attention due to their diverse biological and pharmacological properties. The most general and applicable synthetic method involves C–S cross-coupling, highlighting the ease of accessing these compounds and their broad substrate scope. This methodological advantage paves the way for the creation of a variety of 2-arylthio-benzazoles, further expanding their application in medicinal chemistry and drug development (Vessally et al., 2018).

Optoelectronic Materials

Benzimidazole derivatives, including those related to 2-(benzylthio)-1-(2-pyridinylmethyl)-1H-benzimidazole, have been explored for their application in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials that exhibit photo- and electroluminescence. Such materials are crucial for the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The versatility of these compounds in creating materials for nonlinear optical applications and colorimetric pH sensors further underscores their importance in advancing optoelectronic technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Therapeutic Applications

The therapeutic potential of benzothiazoles, closely related to benzimidazole compounds, has been extensively reviewed, highlighting their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity and synthetic accessibility of the 2-arylbenzothiazole moiety, in particular, are under investigation for the treatment of cancer, demonstrating the critical role of these compounds in the discovery of new therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-benzylsulfanyl-1-(pyridin-2-ylmethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3S/c1-2-8-16(9-3-1)15-24-20-22-18-11-4-5-12-19(18)23(20)14-17-10-6-7-13-21-17/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGUHKUROHVBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)

![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)

![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)

![2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)

![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)

![3-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5557234.png)